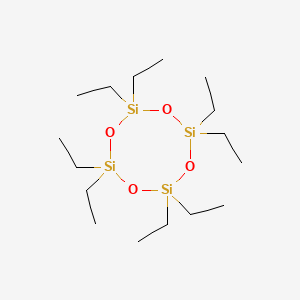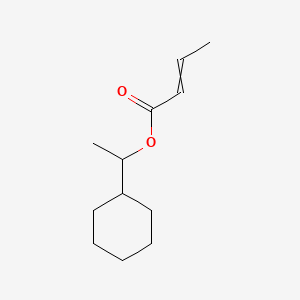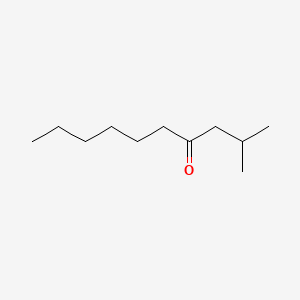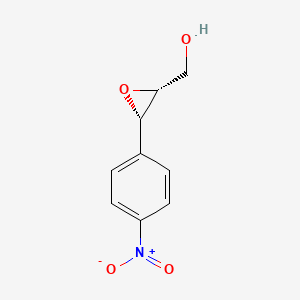
2,4,6-Triphenylpyrylium trifluoromethanesulfonate
Overview
Description
2,4,6-Triphenylpyrylium trifluoromethanesulfonate (TPPT) is a chemical compound that has been widely used in scientific research. It is a yellow-orange crystalline powder that is soluble in organic solvents. TPPT is a highly reactive compound that has been used in a variety of applications, including as a photosensitizer, a catalyst, and a fluorescent probe.
Scientific Research Applications
Photocatalytic Applications
- Oxidation of Sulfides : 2,4,6-Triphenylpyrylium trifluoromethanesulfonate (TP) and 2,4,6-triphenylthiapyrylium cation (TTP) encapsulated within zeolite Y or deposited on mesoporous silica are effective photocatalysts for the oxidation of sulfides, leading to products like sulfoxides, disulfides, and sulfenic esters. This process is useful for abating sulfur-containing pollutants (Bonesi et al., 2008).
Chemical Synthesis and Reactivity
- Microencapsulation for Stability : The microencapsulation of 2,4,6-Triphenylpyrylium tetrakis(pentafluorophenyl)gallate enhances its thermal stability and reactivity as a visible light cationic photoinitiator (Komarova et al., 2002).
- Catalytic Activity in Organic Synthesis : Trifluoromethanesulfonic acid, a related compound, demonstrates high catalytic activity in acylation of alcohols and esterification processes, beneficial in the synthesis of organic compounds (Ishihara et al., 1996).
Photocatalytic Degradation and Detection
- Photocatalytic Degradation of Sulfur-Containing Compounds : 2,4,6-Triphenylpyrylium (TP+) and 2,4,6-triphenylthiapyrylium (TPTP+) encapsulated in zeolites have been used for the photocatalytic degradation of various sulfur-containing aromatic compounds, showing higher efficiency than standard photocatalysts (Álvaro et al., 2004).
- Detection of Sulfide Ions : 2,4,6-Triphenylpyrylium salts serve as effective derivatization reagents for detecting sulfide ions in thin-layer chromatography, transforming into thiopyrylium derivatives upon reaction with sulfide ions (Zakrzewski et al., 2009).
Host-Guest Chemistry
- Binding Studies with p-Sulfonatocalix[4]arene : The interaction of 2,4,6-triphenylpyrylium cation with p-sulfonatocalix[4]arene has been studied, revealing insights into thehost-guest interactions and binding mechanisms. This has implications for understanding molecular recognition and complexation in supramolecular chemistry (Senthilkumaran et al., 2018).
Properties
IUPAC Name |
trifluoromethanesulfonate;2,4,6-triphenylpyrylium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17O.CHF3O3S/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)8(5,6)7/h1-17H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZGGQOWTSBLMX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380754 | |
| Record name | AG-G-77560 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70962-62-8 | |
| Record name | AG-G-77560 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70962-62-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















